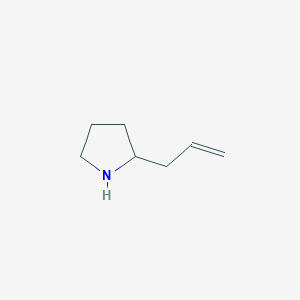
(S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester
Overview
Description
(S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester, or (S)-2-FPB, is an important and versatile synthetic intermediate used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is a chiral molecule, meaning that it has two different forms, each with different properties. This makes it useful for the synthesis of chiral molecules and for the production of enantiomerically pure compounds. In addition, (S)-2-FPB is a useful building block for the synthesis of complex structures and can be used to modify existing structures.
Scientific Research Applications
Synthesis and Chemical Reactivity
(S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester serves as a precursor in the synthesis of complex molecules. For example, it has been used in the synthesis of 4-amino-1H-pyrrole-2-carboxylic acid benzyl esters, demonstrating its utility in creating pyrrole derivatives, which are important in the development of pharmaceuticals and agrochemicals (Marcotte & Lubell, 2002).
Materials Science and Polymer Chemistry
This compound has also found applications in materials science, particularly in the development of polymers with specific functionalities. Trollsås et al. (2000) describe the synthesis and ring-opening polymerization of functional cyclic esters, showcasing the role of similar esters in creating hydrophilic aliphatic polyesters with potential biomedical applications (Trollsås et al., 2000).
Electrochromic Materials
Further, this compound derivatives have been explored for their potential in electrochromic devices. Long et al. (2017) synthesized dual-colored electrochromic materials based on pyridinium-salt derivatives, indicating the relevance of ester-functionalized compounds in developing display technologies (Long et al., 2017).
Catalysis
In the field of catalysis, graphene oxide-based materials functionalized with ester groups have been developed as triphase catalysts for the efficient synthesis of benzyl esters, highlighting the versatility of ester-functionalized compounds in promoting nucleophilic substitution reactions (Xue et al., 2018).
Antimicrobial Agents
Moreover, the synthesis of chiral macrocyclic or linear pyridine carboxamides from pyridine-2,6-dicarbonyl dichloride, including derivatives of this compound, has shown promise as antimicrobial agents, illustrating the compound's potential in contributing to the development of new therapeutic agents (Al-Salahi et al., 2010).
Mechanism of Action
Target of Action
N-Cbz-L-Prolinal, also known as (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester, is a specific inhibitor of the enzyme Prolyl Endopeptidase (PREP) . PREP is a serine protease that cleaves peptide bonds on the carboxyl side of proline residues . It plays a crucial role in the degradation of proline-containing neuropeptides and is involved in various physiological processes, including learning and memory .
Mode of Action
N-Cbz-L-Prolinal interacts with PREP by binding to its active site, thereby inhibiting the enzyme’s activity . This prevents the breakdown of proline-containing peptides, leading to an increase in their levels
Biochemical Pathways
The inhibition of PREP by N-Cbz-L-Prolinal affects various biochemical pathways. It impacts the metabolism of proline-containing peptides, including several neuropeptides involved in learning and memory processes . The exact downstream effects depend on the specific peptides whose degradation is prevented.
Result of Action
The primary result of N-Cbz-L-Prolinal’s action is the increased levels of proline-containing peptides due to the inhibition of PREP . This can lead to various effects at the molecular and cellular level, depending on the specific peptides involved. For example, it could potentially enhance learning and memory processes by increasing the levels of neuropeptides involved in these functions .
properties
IUPAC Name |
benzyl (2S)-2-formylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-9-12-7-4-8-14(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,9,12H,4,7-8,10H2/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNHSGGMNWXBEI-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471765 | |
| Record name | (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71461-30-8 | |
| Record name | (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


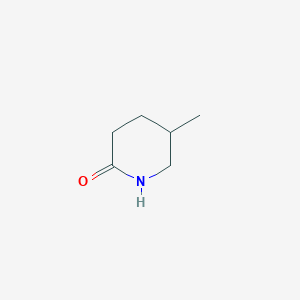
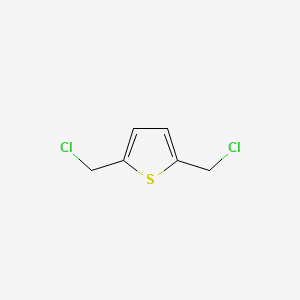

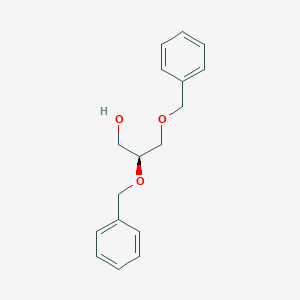

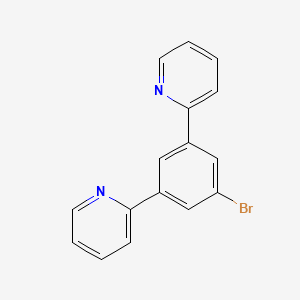
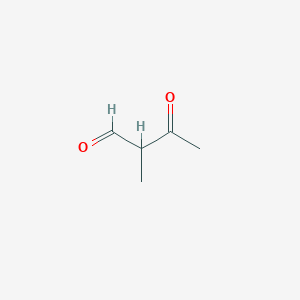
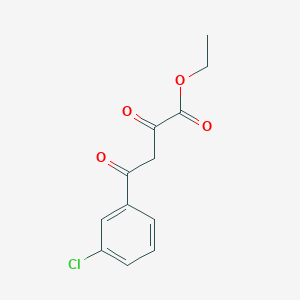

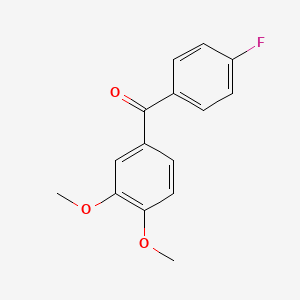
![N-[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) benzyloxycarbonyloxy]succinimide](/img/structure/B1599742.png)

